Verapamil is a synthetic derivative of papaverine belonging to the phenylalkylamine class of L-type voltage-dependent calcium channel antagonists. [] Its primary role in scientific research is as a pharmacological tool for investigating the role of calcium channels in various physiological and pathological processes.
Verapamil's molecular structure consists of a benzene ring linked to a piperazine ring through a propoxy chain, with a phenylpropyl substituent on the piperazine nitrogen. [] The presence of a chiral center at the propoxy chain carbon leads to the existence of enantiomers. Detailed structural analysis, including bond lengths and angles, is not available in the provided literature.
Verapamil exerts its primary effect by blocking L-type voltage-gated calcium channels (CaV1.2). [] This blockade inhibits the influx of calcium ions into cells, primarily affecting excitable cells like cardiac myocytes and smooth muscle cells. [] Binding occurs within the pore region of the channel, particularly at domain III, and exhibits both frequency- and voltage-dependence. [] Verapamil displays higher affinity for the inactivated state of the channel, leading to increased block at higher stimulation frequencies. [] The presence of calcium ions potentiates Verapamil's blocking action, suggesting an allosteric interaction mechanism. []
Verapamil is a chiral molecule existing as a racemic mixture of R- and S-enantiomers. [] Its chemical formula is C27H38N2O4, and it has a molecular weight of 454.6 g/mol. Verapamil is highly lipophilic, contributing to its ability to cross cell membranes and access intracellular targets. [] This lipophilicity also influences its pharmacokinetic properties, including its extensive binding to plasma proteins. [] Verapamil exhibits significant first-pass metabolism, primarily by the liver, leading to the formation of several metabolites, including the active metabolite norverapamil. []
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 841-76-9
CAS No.: 5115-19-5
CAS No.:
CAS No.: 1239908-48-5